molecular formula C20H18Cl2N2OS B3559840 (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B3559840
M. Wt: 405.3 g/mol
InChI Key: WOGLTIVPUZRKFJ-UHFFFAOYSA-N
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Description

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzothiophene core substituted with a chloromethyl group and a piperazine moiety attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by chlorination and methylation reactions to introduce the desired substituents. The final step involves the coupling of the chloromethyl-benzothiophene intermediate with the piperazine derivative under controlled conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core with a piperazine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2OS/c1-13-2-7-16-17(12-13)26-19(18(16)22)20(25)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGLTIVPUZRKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE
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(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)[4-(4-CHLOROPHENYL)PIPERAZINO]METHANONE

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